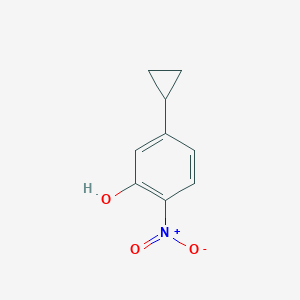

5-Cyclopropyl-2-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

5-cyclopropyl-2-nitrophenol |

InChI |

InChI=1S/C9H9NO3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,11H,1-2H2 |

InChI Key |

VWWIMYJFCODMER-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopropyl 2 Nitrophenol and Its Precursors

Strategic Approaches to Phenol (B47542) Nitration for Substituted Nitrophenols

The nitration of phenols is a classic electrophilic aromatic substitution. However, controlling the regioselectivity to favor the ortho-product, as required for 5-Cyclopropyl-2-nitrophenol, while avoiding over-nitration and oxidation, presents a significant challenge. semanticscholar.org Phenols are highly activated substrates, and traditional nitrating agents like concentrated nitric and sulfuric acid mixtures often lead to a mixture of ortho and para isomers, along with dinitrated and oxidized byproducts. semanticscholar.orgtandfonline.com

To overcome the challenges of poor regioselectivity, numerous modern nitration protocols have been developed that offer greater control. These methods often employ milder reagents and catalysts that favor the formation of the ortho-nitrophenol isomer.

One effective strategy involves the use of metal nitrates. For instance, copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) has been demonstrated as an efficient and inexpensive reagent for the regioselective mono-nitration of various phenols, achieving good yields. semanticscholar.org Another approach utilizes strontium nitrate (Sr(NO₃)₂) in the presence of silica-sulfuric acid under solvent-free conditions, which preferentially yields the ortho-nitrated product. researchgate.net

Alternative systems include using ammonium (B1175870) nitrate (NH₄NO₃) with a potassium bisulfate (KHSO₄) catalyst, which provides good to excellent yields of o-nitrophenols with high regioselectivity. dergipark.org.tr The use of sodium nitrate (NaNO₃) in conjunction with wet silica (B1680970) gel and an inorganic acidic salt like magnesium bisulfate [Mg(HSO₄)₂] also facilitates clean, room-temperature nitration. mdpi.com Furthermore, tert-butyl nitrite (B80452) has been identified as a chemoselective nitrating agent that preferentially yields mononitro derivatives of phenols. nih.gov

Table 1: Comparison of Reagents for Regioselective ortho-Nitration of Phenols

| Nitrating System | Substrate Example | Solvent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NH₄NO₃ / KHSO₄ | 4-Bromophenol | Acetonitrile | Reflux | 4-Bromo-2-nitrophenol (B183274) | 90 | dergipark.org.tr |

| Cu(NO₃)₂·3H₂O | 4-Chlorophenol | THF | 50 °C | 4-Chloro-2-nitrophenol | 85 | semanticscholar.org |

| Sr(NO₃)₂ / H₂SO₄-Silica | Phenol | Solvent-free | Room Temp | 2-Nitrophenol (B165410) | 85 | researchgate.net |

| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | 4-Methylphenol | Dichloromethane | Room Temp | 4-Methyl-2-nitrophenol | 94 | mdpi.com |

| t-BuONO | 4-Methoxyphenol | THF | Room Temp | 4-Methoxy-2-nitrophenol | 91 | nih.gov |

Reaction conditions play a critical role in determining the outcome of phenol nitration. dergipark.org.tr The choice of solvent, temperature, and reaction time can significantly impact the yield and the ortho/para isomer ratio.

The concentration of the nitrating agent and the reaction time must also be carefully managed to prevent the formation of undesired byproducts. paspk.org In nitrations using tert-butyl nitrite in THF, a reaction time of 3 hours resulted in a near-quantitative conversion to the mononitrated product, whereas longer reaction times (6-16 hours) led to the formation of over-nitration products. nih.gov Similarly, investigations using various metal nitrates showed that solvents like ethanol (B145695) could increase the total yield of isomers but also alter the ortho/para ratio. ijcce.ac.ir

Introduction of the Cyclopropyl (B3062369) Moiety onto Aromatic Systems

The installation of a cyclopropyl ring onto an aromatic system is a key step in synthesizing the target molecule's precursor, such as 3-cyclopropylphenol (B1286756) or 4-cyclopropylphenol. This can be achieved through several modern synthetic methods. unl.pt

Transition metal catalysis is a powerful tool for forming cyclopropane (B1198618) rings. univasf.edu.br One of the most common approaches involves the reaction of an alkene with a metal carbenoid species, which can be generated from a diazo compound in the presence of a rhodium or copper catalyst. wikipedia.org For aromatic systems, this could involve the cyclopropanation of a vinyl-substituted phenol derivative.

A more direct route to arylcyclopropanes involves the cross-coupling of an aryl halide or triflate with a cyclopropyl organometallic reagent. organic-chemistry.org Palladium-catalyzed Suzuki-Miyaura coupling reactions between aryl chlorides and potassium cyclopropyltrifluoroborate (B8364958) are effective for this transformation. organic-chemistry.org Similarly, cobalt-catalyzed cross-coupling of cyclopropyl Grignard reagents with alkyl or aryl iodides provides a facile method for introducing the cyclopropyl group. acs.org These methods are highly valuable as they can be applied to functionalized aromatic rings, such as a nitrophenol derivative bearing a halogen atom. acs.org

Table 2: Examples of Transition Metal-Catalyzed Cyclopropanation

| Catalytic System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Diazo compound + Alkene | Cyclopropane | Broad olefin scope | wikipedia.org |

| Pd Catalyst | Aryl bromide + Cyclopropylmagnesium bromide | Arylcyclopropane | Good yields, uses ZnBr₂ additive | organic-chemistry.org |

| Co Catalyst | Alkyl iodide + Cyclopropylmagnesium bromide | Alkylcyclopropane | Chemoselective, diastereoconvergent | acs.org |

| Pd(OAc)₂ | 2-Substituted 1,3-diene + Diazo ester | Vinylcyclopropane | High regioselectivity | acs.org |

Besides metal-catalyzed reactions, cyclopropane rings can be formed through pathways involving nucleophilic addition followed by an intramolecular cyclization. A prominent example is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This process involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor. The resulting enolate then undergoes an intramolecular nucleophilic substitution, displacing a leaving group to close the three-membered ring. rsc.org

For the synthesis of a cyclopropyl phenol precursor, one could envision a scenario where a suitably substituted phenol contains a Michael acceptor moiety. The addition of a nucleophile, such as a sulfur ylide (in a Corey-Chaykovsky reaction) or a carbanion derived from an α-halo ester, would initiate the cascade to form the cyclopropane ring. rsc.org Another pathway involves the intramolecular cyclization of activated cyclopropanes, where a nucleophilic part of the molecule attacks an electrophilic cyclopropane ring, although this typically leads to larger ring systems unless specifically designed. epfl.ch

Achieving high levels of stereoselectivity and regioselectivity is a hallmark of advanced synthetic chemistry. In the context of cyclopropanation, regioselectivity is crucial for ensuring the cyclopropyl group is attached at the correct position on the aromatic ring. In cross-coupling reactions, this is dictated by the position of the halide on the aromatic precursor. organic-chemistry.org In reactions involving alkenes, the regioselectivity is determined by the alkene's position and the nature of the catalyst. acs.org

Stereoselectivity is also a key consideration, particularly in the formation of substituted cyclopropanes. unl.pt While the final target, this compound, is achiral, its synthesis may proceed through chiral intermediates where stereocontrol is essential. Enantioselective cyclopropanations can be achieved using chiral transition metal catalysts, such as rhodium complexes with chiral ligands. wikipedia.org Diastereoselectivity can be controlled by using chiral auxiliaries on the substrate or by substrate-directing effects. For example, the hydroxyl group of an allylic alcohol can direct the Simmons-Smith cyclopropanation reagent to one face of the double bond, resulting in high diastereoselectivity. unl.pt This level of control is fundamental to modern organic synthesis and is critical for the efficient construction of complex molecules. researchgate.net

Multi-step Convergent and Divergent Synthesis Strategies for this compound

The construction of the this compound scaffold can be approached through various multi-step synthetic sequences. These strategies are often designed to be either convergent, where different fragments of the molecule are synthesized separately before being combined, or divergent, where a common intermediate is used to generate a library of related structures. beilstein-journals.orgnih.govrsc.org

A key linear synthesis that can be adapted into a divergent approach for producing precursors to this compound starts from 4-bromo-2-nitrophenol. nih.govsci-hub.se This method involves a sequence of protection, cross-coupling, and functional group transformation steps.

Synthetic Pathway from 4-Bromo-2-nitrophenol:

Protection: The synthesis begins with the protection of the hydroxyl group of 4-bromo-2-nitrophenol (21) as a benzyl (B1604629) ether. This reaction yields 1-(benzyloxy)-4-bromo-2-nitrobenzene (B1338946) (22) and is crucial for preventing side reactions of the acidic phenol proton in subsequent steps. nih.govsci-hub.se

Suzuki-Miyaura Cross-Coupling: The cyclopropyl moiety is introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. The bromo-intermediate (22) is reacted with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand to form 1-(benzyloxy)-4-cyclopropyl-2-nitrobenzene. nih.gov This step is critical for forming the carbon-carbon bond between the aromatic ring and the cyclopropyl group.

Divergent Transformation: The intermediate, 1-(benzyloxy)-4-cyclopropyl-2-nitrobenzene, serves as a branch point for a divergent synthesis.

Path A (Towards this compound): Deprotection of the benzyl ether would yield the final product, this compound. This is typically achieved through catalytic hydrogenation, which cleaves the benzyl group.

Path B (Towards Amino Derivatives): Alternatively, reduction of the nitro group can be performed. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) not only reduces the nitro group to an amine but also cleaves the benzyl ether, directly producing 2-amino-4-cyclopropylphenol (23). nih.gov This showcases a divergent approach where a common intermediate leads to different, yet structurally related, products.

The table below outlines the key steps starting from 4-bromo-2-nitrophenol, as detailed in a synthesis of its amino analogue. nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| A | 2-Nitro-4-bromophenol (21) | Benzyl Bromide, K₂CO₃, DMF | 1-(Benzyloxy)-4-bromo-2-nitrobenzene (22) | 92% |

| B | 1-(Benzyloxy)-4-bromo-2-nitrobenzene (22) | Cyclopropylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, K₃PO₄, Toluene/Water, 110 °C | 1-(Benzyloxy)-4-cyclopropyl-2-nitrobenzene | 91% |

| C | 1-(Benzyloxy)-4-cyclopropyl-2-nitrobenzene | H₂, Pd/C, EtOH | 2-Amino-4-cyclopropylphenol (23) | 88% |

This interactive table summarizes a synthetic route that generates a key precursor to this compound and a related amino derivative, illustrating a divergent strategy. nih.gov

This synthetic design highlights how complex molecules can be assembled with high efficiency. The concept of divergence is particularly powerful in medicinal chemistry for creating chemical libraries to explore structure-activity relationships. nih.gov

Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, pilot plant or industrial scale requires careful optimization of reaction conditions and consideration of process parameters. iptsalipur.org The goal is to maximize yield, purity, and safety while minimizing cost and environmental impact. researchgate.net

Reaction Optimization:

For the synthesis of this compound, key reactions such as the Suzuki-Miyaura coupling and a potential nitration step (if starting from a cyclopropyl-substituted phenol) are primary targets for optimization. Design of Experiments (DoE) is a modern statistical tool used to systematically investigate the effects of multiple variables (e.g., temperature, catalyst loading, reagent concentration) on the reaction outcome. acs.org

For the Suzuki-Miyaura coupling step (Step B in the table above), several parameters can be optimized:

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand (e.g., PCy₃·HBF₄, SPhos, XPhos) can dramatically influence reaction efficiency and yield.

Base: The type and amount of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) are critical for the transmetalation step.

Solvent and Temperature: The solvent system (e.g., toluene/water, dioxane, THF) and reaction temperature affect reagent solubility and reaction rates.

The following table presents a hypothetical optimization study for the Suzuki-Miyaura coupling to form 1-(benzyloxy)-4-cyclopropyl-2-nitrobenzene, based on common variables screened in process chemistry.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | K₃PO₄ | 110 | 91 |

| 2 | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | K₃PO₄ | 110 | 85 |

| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ | 110 | 78 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 100 | 93 |

| 5 | Pd(OAc)₂ (1) | SPhos (2) | K₂CO₃ | 100 | 90 |

This interactive table illustrates a potential optimization screen for a key synthetic step. The data is hypothetical and serves to demonstrate the principles of process optimization.

Scale-Up Considerations:

Scaling up the synthesis introduces several challenges that must be addressed: iptsalipur.org

Process Safety: Nitration reactions are often highly exothermic and require precise temperature control to prevent runaway reactions. On a large scale, heat dissipation becomes a major concern, often requiring specialized reactors.

Reagent Handling: Handling large quantities of materials, including potentially hazardous reagents and solvents, requires specific protocols and engineering controls.

Process Evaluation: Critical process parameters such as the order of reagent addition, mixing speed, and heating/cooling rates must be thoroughly evaluated and validated to ensure consistency between batches. iptsalipur.org

Downstream Processing: The isolation and purification of the final product and intermediates must be scalable. This may involve shifting from laboratory techniques like column chromatography to industrial methods such as crystallization or distillation.

Flow Chemistry: For reactions involving hazardous intermediates or highly exothermic steps, transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in safety, control, and scalability. researchgate.net Flow reactors allow for better heat and mass transfer, precise control over reaction time, and reduced reactor volumes, which minimizes the risk associated with hazardous materials. acs.org

By carefully optimizing each synthetic step and planning for the challenges of large-scale production, robust and efficient processes for manufacturing this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 5 Cyclopropyl 2 Nitrophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Nitrophenol Ring

Electrophilic Aromatic Substitution (EAS)

The outcome of electrophilic aromatic substitution on 5-Cyclopropyl-2-nitrophenol is determined by the cumulative directing effects of the existing substituents. The hydroxyl and cyclopropyl (B3062369) groups strongly favor substitution at positions C4 and C6. The nitro group, being a meta-director, also directs towards the C4 and C6 positions relative to itself. This confluence of directing effects makes the C4 and C6 positions the most probable sites for electrophilic attack.

| Functional Group | Type | Directing Effect |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -C₃H₅ (Cyclopropyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

This table provides an overview of the directing effects of the substituents on the aromatic ring for electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The first step in the mechanism involves the attack of the aromatic ring's pi electrons on an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The subsequent deprotonation of this intermediate restores the ring's aromaticity. masterorganicchemistry.com The presence of electron-donating groups like hydroxyl and cyclopropyl helps to stabilize the positive charge in the arenium ion, thereby increasing the reaction rate compared to benzene (B151609) itself. youtube.com

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically electron-rich, are generally unreactive towards nucleophiles. However, the presence of potent electron-withdrawing groups, such as a nitro group, can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org For an SNAr reaction to proceed, a good leaving group (like a halide) must also be present on the ring, typically positioned ortho or para to the electron-withdrawing group. wikipedia.orglibretexts.org

The mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com While this compound itself lacks a suitable leaving group, its derivatives could undergo such transformations.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, readily undergoing reactions such as etherification and esterification.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers from an alcohol and an organohalide. wikipedia.org This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the reaction is initiated by deprotonating the acidic phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. organic-synthesis.comchemistrytalk.org

This highly nucleophilic phenoxide then attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in a concerted, one-step mechanism involving backside attack, displacing the halide leaving group to form the desired ether. wikipedia.orgmasterorganicchemistry.com The use of primary alkyl halides is crucial, as secondary and tertiary halides tend to favor elimination reactions as a competing pathway. masterorganicchemistry.comchemistrytalk.org

| Alkyl Halide | Base | Solvent | Resulting Ether |

| Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile | 1-Cyclopropyl-5-methoxy-2-nitrobenzene |

| Ethyl Bromide (CH₃CH₂Br) | NaH | THF | 1-Cyclopropyl-5-ethoxy-2-nitrobenzene |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | Cs₂CO₃ | Acetonitrile | 1-(Benzyloxy)-5-cyclopropyl-2-nitrobenzene |

This interactive table illustrates potential ether products from the Williamson ether synthesis starting with this compound and various alkyl halides.

The phenolic hydroxyl group of this compound can be readily converted into an ester through reaction with various acylating agents. This process, known as esterification, typically involves reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst.

For example, reaction with acetyl chloride would yield 5-cyclopropyl-2-nitrophenyl acetate. Similarly, using benzoyl chloride would produce 5-cyclopropyl-2-nitrophenyl benzoate. These ester derivatives are often crystalline solids and can be useful for characterization or for modifying the compound's properties.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to various nitrogen-containing functionalities.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to anilines. wikipedia.orgyoutube.com The nitro group of this compound can be reduced to the corresponding primary amine, 2-amino-5-cyclopropylphenol, using several established methods. wikipedia.org The six-electron reduction process sequentially forms nitroso and hydroxylamino intermediates before yielding the final amine product. nih.gov

Commonly employed methods include:

Catalytic Hydrogenation: This is often the method of choice, utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is a clean and efficient process.

Metal-Acid Systems: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. youtube.comcommonorganicchemistry.com

Other Reagents: Reagents like tin(II) chloride (SnCl₂) or sodium hydrosulfite (Na₂S₂O₄) can also effect this transformation, sometimes offering greater chemoselectivity. wikipedia.orgcommonorganicchemistry.com

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Methanol, room temp. | 2-Amino-5-cyclopropylphenol |

| Fe, HCl | Ethanol (B145695)/Water, reflux | 2-Amino-5-cyclopropylphenol |

| SnCl₂·2H₂O | Ethanol, reflux | 2-Amino-5-cyclopropylphenol |

| Zn, NH₄Cl | Water, room temp. | N-(5-Cyclopropyl-2-hydroxyphenyl)hydroxylamine |

This table summarizes common reduction methods for the nitro group in this compound and the expected products. Note that controlled reduction with reagents like zinc and ammonium (B1175870) chloride can lead to the hydroxylamine (B1172632) intermediate. wikipedia.org

Partial reduction of the nitro group can lead to other nitrogenous functional groups. For instance, careful reduction can yield the corresponding N-hydroxylamino derivative, which is an important intermediate in certain rearrangement reactions. wikipedia.org

While the Dakin and Baeyer-Villiger reactions require a carbonyl group adjacent to the aromatic ring and are not directly applicable to this compound itself, the Bamberger rearrangement offers a pertinent pathway for a derivative of this compound.

The Bamberger rearrangement is the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.org This reaction is relevant following the partial reduction of this compound to its N-hydroxylamino derivative, N-(5-cyclopropyl-2-hydroxyphenyl)hydroxylamine. Upon treatment with a strong aqueous acid, this intermediate could rearrange. The mechanism involves protonation of the hydroxylamine, loss of water to form a nitrenium ion intermediate, which is then attacked by water at the para position to the nitrogen. Subsequent deprotonation would yield the final product, likely 2-amino-5-cyclopropylhydroquinone. This proposed pathway is analogous to enzymatic Bamberger rearrangements observed in the biodegradation of similar nitrophenolic compounds. nih.gov

Additionally, computational and experimental studies have investigated the rearrangement reactions of cyclopropyl-substituted nitrenium ions, which could be formed from related precursors. chemrxiv.orgchemrxiv.org These studies indicate complex reaction pathways that can include cyclopropyl ring expansion or elimination reactions, highlighting the intricate reactivity of such systems. chemrxiv.orgchemrxiv.org

Reactivity of the Cyclopropyl Ring and its Derivatives

The cyclopropane (B1198618) ring, with its substantial strain energy of approximately 29.0 kcal per mole, is susceptible to a variety of ring-opening reactions. wikipedia.org This inherent reactivity makes cyclopropyl-containing molecules versatile building blocks in chemical synthesis. nih.govresearchgate.net The presence of substituents, such as the nitrophenol group in the target molecule, significantly influences the mode and ease of these transformations. Both radical and ionic pathways can be exploited to cleave the three-membered ring, leading to a diverse array of functionalized products.

The high ring strain in cyclopropane derivatives makes ring-opening reactions thermodynamically favorable. nih.govresearchgate.net These reactions can be initiated by various means, including transition metals, electrophiles, and radical initiators, leading to the formation of linear alkyl chains. wikipedia.orgresearchgate.net The regioselectivity of the ring-opening is often governed by the electronic nature of the substituents on the ring. researchgate.net For instance, cyclopropanes bearing an electron-accepting group are known to react as electrophiles in polar, ring-opening reactions. nih.govresearchgate.net

In many cases, the initial ring-opening is followed by subsequent rearrangement or cyclization events. For example, oxidative radical ring-opening of cyclopropyl olefins can be followed by an intramolecular cyclization to construct more complex polycyclic systems. nih.govbeilstein-journals.org Similarly, transition metal-catalyzed activation of cyclopropanes can lead to metallacyclobutane intermediates that undergo further reactions like migratory insertion to form larger rings. wikipedia.org

Table 1: Examples of Cyclopropyl Ring-Opening Reactions

| Reactant Type | Conditions | Product Type | Reference |

|---|---|---|---|

| Donor-Acceptor Cyclopropanes | Lewis Acid (e.g., TiCl4) | Ring-opened hydroarylation products | researchgate.netrsc.org |

| Cyclopropyl Ketones | Chiral Phosphoric Acid | Rearranged γ-aminobutyric acid (GABA) derivatives | scispace.com |

| Alkylidenecyclopropanes | Transition Metal (Ni, Rh, Pd) | 5- or 7-membered rings | wikipedia.org |

Free radical reactions provide a powerful and versatile method for the transformation of cyclopropane derivatives under mild conditions. nih.govbeilstein-journals.org These reactions typically proceed via an initial formation of a cyclopropyl-substituted radical, which can then undergo a rapid ring-opening to generate a more stable, linear alkyl radical. nih.govbeilstein-journals.org This ring-opening is a key step that drives many radical-mediated transformations of cyclopropyl compounds. nih.govbeilstein-journals.org

Various radical precursors can be used to initiate these processes. nih.govbeilstein-journals.org For instance, the addition of a radical species to a cyclopropyl olefin can form a cyclopropyl-substituted carbon radical that subsequently opens. nih.govbeilstein-journals.org Alternatively, in cyclopropanols, homolytic cleavage of the O-H bond can generate an oxygen-centered radical, which facilitates the ring-opening to produce an alkyl radical. nih.govbeilstein-journals.org This alkyl radical intermediate can then be trapped by other reagents or undergo intramolecular cyclization. nih.govbeilstein-journals.org The unique reactivity, mild conditions, and good functional group tolerance make radical pathways highly attractive in synthetic chemistry. nih.govbeilstein-journals.org

Table 2: Selected Radical Reactions Involving Cyclopropane Derivatives

| Substrate | Radical Source/Initiator | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Methylenecyclopropanes | Phenylseleno radical (PhSe•) | Cyclopropyl-substituted carbon radical | Ring-opening and cyclization | nih.gov |

| Cyclopropyl Olefins | Photoredox catalyst, alkyl bromides | Terminal alkyl radical | Alkylation and cyclization | beilstein-journals.org |

| Cyclopropanols | Na2S2O8 | Alkoxy radical, then alkyl radical | Ring-opening and alkynylation | nih.gov |

Ionic reactions provide an alternative to radical processes for the functionalization of cyclopropane rings. The course of these reactions is heavily dependent on the substituents present on the ring. Cyclopropanes bearing electron-withdrawing groups, often termed "donor-acceptor" cyclopropanes, are particularly susceptible to nucleophilic attack. nih.govresearchgate.netscispace.com In these systems, the C-C bond opposite the electron-withdrawing group is polarized and weakened, facilitating an SN2-type ring-opening by a nucleophile. nih.govresearchgate.net

Conversely, electrophilic activation is also a common strategy. researchgate.net Lewis acids can coordinate to a substituent on the cyclopropane ring, increasing its electrophilicity and promoting ring-opening. rsc.org For example, the reaction of electrophilic cyclopropanes with nucleophiles like thiophenolates proceeds via a polar, ring-opening mechanism to yield methylene-extended Michael adducts. nih.govresearchgate.net Such ionic pathways are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. acsgcipr.org

Table 3: Examples of Ionic Ring-Opening Reactions of Cyclopropanes

| Substrate Class | Reagent/Catalyst | Mechanism | Product | Reference |

|---|---|---|---|---|

| Donor-Acceptor Cyclopropanes | Thiophenolates | Nucleophilic SN2-type ring-opening | γ-Thiobutyrate derivatives | nih.govresearchgate.net |

| Michael Acceptor with Leaving Group | Sulfur Ylides | Nucleophilic addition followed by intramolecular SN2 | Cyclopropane ring formation (reverse reaction) | acsgcipr.org |

| C3-Substituted Cyclopropanes | Benzeneselenenyl chloride (electrophile) | Electrophilic ring-opening | Regio- and stereoselective selenenylated products | rsc.org |

Chemo- and Regioselectivity in Multi-functionalized this compound

The molecule this compound presents multiple reactive sites, making chemo- and regioselectivity key considerations in its chemical transformations. The principal sites for reaction are:

The acidic phenolic hydroxyl group.

The aromatic ring, which is activated towards electrophilic substitution by the hydroxyl group (an ortho-, para-director) and deactivated by the nitro group (a meta-director).

The nitro group, which can be reduced.

The strained cyclopropyl ring, which can undergo ring-opening.

The outcome of a given reaction is highly dependent on the reagents and conditions employed. For instance, in the presence of a base, the acidic phenol will be deprotonated to form a phenoxide, which would direct subsequent reactions, such as alkylation, to the oxygen atom.

Electrophilic aromatic substitution would be complex. The powerful activating effect of the hydroxyl group directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, position 2 is blocked by the nitro group, and the nitro group itself strongly deactivates the ring, making such substitutions challenging.

Reactions targeting the cyclopropyl ring would likely require conditions that favor its activation over reaction at other sites. Based on principles from related systems, the cyclopropyl ring, attached to an electron-rich aromatic system (due to the -OH group, despite the -NO2 group), could be susceptible to electrophilic ring-opening. rsc.org A Lewis acid or a strong Brønsted acid could coordinate to the nitro or hydroxyl group, but could also activate the cyclopropyl ring towards nucleophilic attack by rendering the aromatic ring more electron-deficient. researchgate.net

Conversely, radical conditions could selectively initiate ring-opening of the cyclopropyl group. nih.govbeilstein-journals.org Radical initiators would likely not interact with the phenol or nitro group under typical conditions, allowing for selective functionalization at the C5 position post-ring-opening. The choice of radical species and reaction conditions would be crucial to avoid unwanted side reactions on the aromatic ring. Therefore, achieving high chemo- and regioselectivity in the reactions of this compound requires careful tuning of reaction parameters to selectively target one of the distinct functional groups within the molecule.

Design, Synthesis, and Characterization of 5 Cyclopropyl 2 Nitrophenol Derivatives and Analogues

Structural Modifications of the Phenol (B47542) Ring (e.g., Halogenation, Alkylation)

The aromatic ring of 5-cyclopropyl-2-nitrophenol is a prime target for structural modification to modulate the electronic and steric properties of its derivatives. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing hydroxyl, nitro, and cyclopropyl (B3062369) groups must be carefully considered.

Research into related nitro-aromatic systems provides a blueprint for these transformations. For instance, synthetic routes for various substituted benzimidazoles often start with substituted 6-nitroanilides, which are analogous to the this compound core. nih.gov Methods such as the bromination of a 1-(2,6-difluorobenzoyl)-2-nitroanilide to yield its 4-bromo derivative demonstrate that halogenation of the ring is a feasible strategy. nih.gov Applying this to the this compound scaffold would likely result in halogenation at the positions ortho or para to the powerful activating hydroxyl group, subject to steric hindrance from the adjacent groups.

Furthermore, the synthesis of complex molecules often involves intermediates derived from halogenated nitrophenols, such as 2-chloro-4-nitrophenoxide and 2,4-dinitrophenoxide, which serve as effective leaving groups in nucleophilic substitution reactions. google.com This indicates that halogenated derivatives of this compound could be valuable intermediates for further functionalization, allowing for the introduction of a wide array of substituents through nucleophilic aromatic substitution.

Alkylation of the phenolic hydroxyl group is another common modification, converting the phenol into an ether. This transformation alters the hydrogen-bonding capability and lipophilicity of the molecule. Standard Williamson ether synthesis conditions can typically be applied to achieve this modification.

Functionalization of the Cyclopropyl Moiety for Extended Chemical Space

The cyclopropyl ring is not merely a passive substituent; its unique electronic properties and inherent ring strain make it an active participant in chemical transformations and a platform for introducing further molecular complexity.

A sophisticated strategy to expand the chemical space of this compound derivatives involves using the cyclopropyl ring as an anchor for constructing fused heterocyclic systems. A modular approach for the synthesis of cyclopropane-fused N-heterocycles, specifically lactams, has been developed using unsaturated amines as starting materials. nih.govresearchgate.netnih.gov This process involves a sequence of acylation, an intramolecular (3+2) cycloaddition, and subsequent fragmentation. researchgate.netnih.gov This methodology is notable for its operational simplicity and tolerance of a broad range of functional groups, enabling the creation of complex fused, bridged, and spiro ring systems. researchgate.net Applying this strategy to derivatives of this compound where the cyclopropyl group is appropriately functionalized with an unsaturated amine side chain could yield a novel class of cyclopropane-fused polycyclic compounds. Optimization of such syntheses often involves screening various activating groups, such as p-nitrophenol (PNP) or N-hydroxysuccinimide (NHS), for the initial acylation step. researchgate.net

Direct functionalization of the cyclopropyl ring or the elongation of side chains attached to it provides another avenue for creating analogues. The cyclopropyl group, often considered a saturated ring, can undergo C-H bond functionalization under specific catalytic conditions. Palladium(0)-catalyzed intramolecular C-H bond functionalization of cyclopropanes has been shown to produce quinoline (B57606) and tetrahydroquinoline derivatives, demonstrating that the sp³ C-H bonds of the cyclopropyl ring can be activated for C-C bond formation. researchgate.net

Alternatively, derivatives can be prepared from functionalized cyclopropanes. For example, a highly efficient triflic acid-catalyzed ring-opening of 1-cyclopropyl-2-propyn-1-ols with alcohols serves as a synthetic route to conjugated enynes. acs.org This reaction proceeds through the protonation of the alcohol, ionization of the starting material, and a subsequent ring-opening of the cyclopropane (B1198618) moiety. acs.org Starting with a derivative of this compound bearing a propargyl alcohol on the cyclopropyl ring would allow for this transformation, introducing a reactive enyne functional group for further elaboration.

Isosteric and Bioisosteric Replacements within the this compound Scaffold

Isosteric and bioisosteric replacements are cornerstone strategies in medicinal chemistry to enhance potency, improve pharmacokinetic profiles, and mitigate toxicity. The key functional groups of this compound—the phenol, the nitro group, and the phenyl ring itself—are all candidates for such modifications.

Phenolic compounds are often susceptible to rapid phase II metabolism, particularly glucuronidation, which can lead to poor oral bioavailability. researchgate.netnih.gov To address this, the phenol group can be replaced with various bioisosteres. Indazole, for example, has been successfully used as a phenol replacement in GluN2B-selective NMDA receptor antagonists. nih.gov This substitution retained high affinity and activity while inhibiting the problematic glucuronidation. nih.gov Other heterocyclic replacements for the phenol group include benzimidazolones, benzoxazolones, quinolinones, and pyridones, which can modulate drug-like properties, receptor selectivity, and metabolic stability. researchgate.net A non-heterocyclic option is the difluoromethyl (CF₂H) group, which can act as a hydrogen bond donor similar to a phenol. cambridgemedchemconsulting.com

The aromatic nitro group is often considered a structural liability in drug candidates due to its potential for in vivo reduction to reactive and potentially carcinogenic hydroxylamines and nitrosoamines. cambridgemedchemconsulting.com Consequently, replacing the nitro group is a common goal in lead optimization. Bioisosteric replacements for the nitro group include the cyano (-CN), sulfone (-SO₂R), and trifluoromethyl (-CF₃) groups, which mimic its strong electron-withdrawing character. cambridgemedchemconsulting.comsci-hub.se

The entire phenyl ring can also be replaced to significantly alter the molecule's properties. Substituting a phenyl ring with a pyridazine (B1198779) ring, for instance, has been shown to reduce the LogP by approximately two units, thereby increasing hydrophilicity. cambridgemedchemconsulting.com Other five- and six-membered heterocycles like thiophene, furan, and pyrazole (B372694) are also commonly employed as phenyl bioisosteres. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement(s) | Rationale / Effect | Source(s) |

| Phenol (-OH) | Indazole, Benzoxazolone, Pyridone | Block metabolic glucuronidation, improve bioavailability. | researchgate.net, nih.gov |

| Phenol (-OH) | Difluoromethyl (-CF₂H) | Acts as a similar hydrogen bond donor. | cambridgemedchemconsulting.com |

| Phenol (-OH) | Fluorine (-F) | Blocks metabolism, increases lipophilicity. | chemrxiv.org |

| Nitro (-NO₂) | Cyano (-CN), Sulfone (-SO₂R) | Reduces metabolic liability and potential toxicity while maintaining electron-withdrawing properties. | cambridgemedchemconsulting.com, sci-hub.se |

| Phenyl Ring | Pyridazine | Reduces lipophilicity (LogP), improves water solubility. | cambridgemedchemconsulting.com |

| Phenyl Ring | Thiophene, Furan, Pyrazole | Modulates electronic properties and metabolic stability. | cambridgemedchemconsulting.com |

Stereochemical Control and Diastereoselective Synthesis in Derivative Preparation

When synthesizing derivatives of this compound, particularly through modifications of the cyclopropyl moiety, new stereocenters are often created. Controlling the absolute and relative stereochemistry of these centers is critical, as different stereoisomers can have vastly different biological activities.

Significant advances have been made in the stereoselective synthesis of highly substituted cyclopropanes. One powerful strategy involves the enantioselective generation of an allylic zinc alkoxide intermediate followed by a diastereoselective cyclopropanation, allowing for the one-pot synthesis of cyclopropyl alcohols with high stereocontrol. organic-chemistry.org This approach can create up to four contiguous stereocenters with high enantio- and diastereoselectivity. organic-chemistry.org

The inherent rigidity of the cyclopropyl ring can be exploited to direct the stereochemical outcome of reactions on adjacent functional groups. For example, the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives yields densely substituted bicyclopropanes as a single diastereomer. acs.org This highlights the unique ability of the cyclopropyl ring to act as a central platform for stereoselective synthesis. acs.org Similarly, highly diastereoselective methods have been developed for preparing trans-1,2-substituted cyclopropanols from α-chloroaldehydes, where the high trans-selectivity results from the equilibration of cyclopropoxide intermediates. nih.gov

Electrochemical methods have also emerged for the highly diastereoselective synthesis of nitrile-substituted cyclopropanes from unactivated alkenes and carbon pronucleophiles. nih.gov These methods are scalable and tolerate a wide variety of functional groups, making them suitable for preparing an array of substituted analogs. nih.gov

| Synthetic Goal | Method | Key Features | Source(s) |

| Chiral Cyclopropyl Alcohols | Tandem asymmetric alkylzinc addition to enal and diastereoselective cyclopropanation. | One-pot procedure, creates up to four contiguous stereocenters, high enantio- and diastereoselectivity. | organic-chemistry.org |

| Stereodefined Bicyclopropanes | Directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol. | Uses rigidity of the cyclopropyl core to direct selectivity on an adjacent moiety; produces a single diastereomer. | acs.org |

| trans-1,2-Substituted Cyclopropanols | Reaction of CH₂(ZnI)₂ with α-chloroaldehydes. | High trans-diastereoselectivity (≥ 10:1 dr) due to intermediate equilibration. | nih.gov |

| Nitrile-Substituted Cyclopropanes | Electrochemical coupling of carbon pronucleophiles and unactivated alkenes. | High diastereoselectivity, scalable, broad functional group tolerance. | nih.gov |

| Quaternary Center Cyclopropanes | Cyclopropanation of olefins derived from D-glyceraldehyde. | Versatile and stereocontrolled synthesis of enantiopure nucleoside analogues with quaternary stereocenters. | nih.gov |

These diverse synthetic strategies underscore the versatility of the this compound scaffold. By employing targeted modifications of the phenol ring, functionalization of the cyclopropyl moiety, bioisosteric replacements, and precise stereochemical control, a vast chemical space of novel derivatives can be systematically explored.

Advanced Theoretical and Computational Studies of 5 Cyclopropyl 2 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) and ab initio methods are powerful tools for optimizing molecular geometries and calculating electronic energies. DFT methods, such as the popular B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. bohrium.com Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and (perturbative) Triple excitations (CCSD(T)), are based on the wavefunction and provide higher accuracy, though at a greater computational expense. acs.org

For 5-cyclopropyl-2-nitrophenol, these calculations would be essential to determine the optimized geometric parameters (bond lengths, bond angles, and dihedral angles). A key feature of 2-nitrophenols is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the ortho-nitro group, which significantly influences the planarity and stability of the molecule. researchgate.net Studies on related molecules like N-cyclopropylformamide have utilized MP2 and CCSD methods to accurately predict conformational energies and structures, demonstrating the capability of these methods to handle systems with cyclopropyl (B3062369) rings. acs.org Similarly, DFT calculations have been successfully applied to other nitrophenol derivatives to analyze their structure and vibrational spectra. researchgate.net

Table 1: Illustrative Geometrical Parameters for the Intramolecular Hydrogen Bond in a 2-Nitrophenol (B165410) System (Calculated via DFT) Note: This data is representative of typical values for o-nitrophenol systems and serves as an illustration for this compound.

| Parameter | Bond/Distance | Typical Calculated Value (Å) |

| Hydrogen Bond Length | O-H···O | ~1.7 - 1.8 Å researchgate.net |

| Donor-Acceptor Distance | O···O | ~2.6 - 2.7 Å researchgate.net |

| Hydroxyl Bond Length | O-H | ~0.98 - 1.00 Å |

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comschrodinger.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the hydroxyl oxygen, while the LUMO would be concentrated on the electron-deficient nitro group and the aromatic ring. The electron-withdrawing nitro group significantly lowers the energy of the LUMO, while the electron-donating hydroxyl and cyclopropyl groups raise the energy of the HOMO. The resulting HOMO-LUMO gap can be correlated with the energy of the lowest-energy electronic transition in its UV-Vis spectrum. schrodinger.com Theoretical studies on similar molecules like 3-methyl-2-nitrophenol (B1664609) have been used to calculate these orbital energies and analyze the molecule's electronic transitions. researchgate.net

Table 2: Representative FMO Energies and Properties for a Substituted Nitrophenol Note: This table illustrates typical values obtained from DFT calculations for molecules structurally related to this compound.

| Parameter | Value (eV) | Implication |

| HOMO Energy | ~ -6.5 to -7.5 | Electron-donating capability researchgate.net |

| LUMO Energy | ~ -2.0 to -3.0 | Electron-accepting capability researchgate.net |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Chemical reactivity and kinetic stability schrodinger.com |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, corresponding to the familiar Lewis structure. uni-muenchen.desouthampton.ac.uk This method is particularly effective for analyzing intramolecular interactions, such as hydrogen bonding and hyperconjugation. acs.org

For this compound, NBO analysis would provide quantitative insight into the strong intramolecular hydrogen bond between the hydroxyl and nitro groups. It achieves this by evaluating the "second-order perturbation energy" (E(2)) between the lone pair orbitals of the acceptor oxygen (in the NO₂ group) and the antibonding orbital of the donor O-H bond (σ*O-H). A significant E(2) value indicates a strong stabilizing interaction. researchgate.net Furthermore, NBO analysis can reveal the electronic delocalization between the cyclopropyl group, the aromatic ring, and the substituents, quantifying the nature of their electronic communication.

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule, which is invaluable for predicting its reactive behavior. acs.org It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.

For this compound, the MEP surface would show strong negative potential around the oxygen atoms of the nitro group and the hydroxyl group, identifying them as likely sites for electrophilic attack or hydrogen bond donation. A region of positive potential would be located around the acidic hydrogen of the hydroxyl group. Such maps are crucial for understanding non-covalent interactions and guiding predictions of how the molecule will interact with other reagents or biological targets. bohrium.com Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity. bohrium.com

Conformational Analysis and Energetics of this compound and its Isomers

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, the primary sources of conformational isomerism are the rotation of the cyclopropyl group relative to the plane of the benzene (B151609) ring and the orientation of the hydroxyl group.

However, the strong intramolecular hydrogen bond between the ortho-hydroxyl and nitro groups is expected to lock the C-C-O-H and C-C-N-O fragments into a nearly planar, six-membered ring-like structure. The most significant remaining degree of freedom is the rotation of the cyclopropyl group. Computational studies on related molecules like N-cyclopropylformamide have shown that different orientations of the cyclopropyl ring lead to distinct conformers with small but significant energy differences. acs.org For this compound, calculations would likely explore conformers where a C-H bond of the cyclopropyl ring either bisects the plane of the aromatic ring or is eclipsed with it. The relative energies of these conformers determine their population at a given temperature. Theoretical calculations, for instance using DFT or MP2 methods, can predict the geometries and relative stabilities of these conformers, providing insight into the molecule's preferred shape in the gas phase or in solution. ethz.chresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing stationary points on the potential energy surface, including minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states (TS). acs.org

For this compound, several reactions could be modeled. A common reaction for nitrophenols is the reduction of the nitro group to an amino group, a key step in the synthesis of many derivatives. Computational modeling could elucidate the mechanism of this reduction, whether through catalytic hydrogenation or chemical reductants, by calculating the activation energies for each step. Another potential reaction is nucleophilic aromatic substitution. While the ring is generally deactivated by the nitro group, specific positions might be susceptible to attack under certain conditions.

Transition state analysis, often performed using DFT methods, provides the geometry of the TS and its associated activation energy (the height of the energy barrier). acs.org This information is crucial for predicting reaction rates and understanding selectivity. For example, in a substitution reaction, calculations could determine whether a nucleophile prefers to attack one position over another by comparing the activation barriers of the competing pathways. acs.org

Structure-Acidity Relationships and Electronic Effects of Substituents on Nitrophenols

The acidity of a phenol, quantified by its pKa value, is highly sensitive to the nature and position of substituents on the aromatic ring. These substituents alter the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups (EWGs) generally increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge and destabilizing the phenoxide ion. pharmaguideline.comopenochem.org

In the case of this compound, two key substituents influence the acidity of the phenolic proton: a nitro group (-NO₂) at the ortho position (position 2) and a cyclopropyl group at the meta position relative to the hydroxyl group (position 5).

Nitro Group (-NO₂): The nitro group is a powerful EWG that operates through two distinct mechanisms: the inductive effect (-I) and the resonance or mesomeric effect (-M). annaiacademyonlineschool.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework. This effect is distance-dependent.

Resonance Effect (-M): When positioned ortho or para to the hydroxyl group, the nitro group can directly participate in resonance, delocalizing the negative charge of the phenoxide ion onto its own oxygen atoms. libretexts.org This is a very strong stabilizing effect.

In this compound, the nitro group is at the ortho position, allowing it to exert both strong -I and -M effects. This significantly stabilizes the resulting phenoxide anion, making the compound considerably more acidic than phenol itself. libretexts.org

Cyclopropyl Group: The cyclopropyl group is generally considered a weak electron-donating group, similar to other alkyl groups, through an inductive effect (+I). However, its electronic character is unique due to the high p-character of its C-C sigma bonds. These "bent" bonds can conjugate with adjacent p-orbitals, allowing the cyclopropyl group to stabilize an adjacent positive charge more effectively than other alkyl groups. annaiacademyonlineschool.comedubull.com In the context of phenol acidity, when placed meta to the hydroxyl group, the resonance effect is not operative. Therefore, the cyclopropyl group in the 5-position primarily exerts a weak, acid-weakening +I effect, destabilizing the phenoxide ion to a small degree.

| Compound | pKa Value |

|---|---|

| Ethanol (B145695) | 15.9 edubull.com |

| Phenol | 10.0 pharmaguideline.comtardigrade.in |

| p-Cresol (4-Methylphenol) | 10.2 edubull.com |

| m-Nitrophenol | 8.3 - 8.4 edubull.comucla.edu |

| o-Nitrophenol (2-Nitrophenol) | 7.2 tardigrade.inucla.edu |

| p-Nitrophenol (4-Nitrophenol) | 7.1 - 7.2 tardigrade.inucla.edunih.gov |

| This compound | ~7.3-7.5 (Estimated) |

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Electronic Transitions)

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties can provide accurate predictions of vibrational and electronic spectra. nih.govresearchgate.net

For this compound, calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G**, which has been shown to yield reliable results for related nitrophenol systems. longdom.org

Vibrational Frequencies (IR/Raman): DFT calculations can predict the frequencies of the normal modes of vibration. longdom.orgjetir.org These correspond to the absorption peaks in an infrared (IR) spectrum or scattering peaks in a Raman spectrum. For this compound, the key vibrational modes would include:

O-H Stretch: Due to the strong intramolecular hydrogen bond between the hydroxyl and ortho-nitro groups, this stretching frequency is expected to be significantly broadened and shifted to a lower wavenumber compared to a free hydroxyl group.

C-H Stretches: Aromatic and cyclopropyl C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

NO₂ Stretches: The asymmetric and symmetric stretches of the nitro group are characteristic and strong, typically appearing in the ranges of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Ring Vibrations: C=C stretching vibrations within the aromatic ring occur in the 1400-1600 cm⁻¹ region.

The following table presents calculated vibrational frequencies for 2-nitrophenol, which serves as a close structural analog for the primary interactions in this compound.

| Vibrational Assignment (for 2-Nitrophenol) | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3200 - 3250 researchgate.net |

| C-H Stretch (Aromatic) | ~3070 - 3120 longdom.org |

| NO₂ Asymmetric Stretch | ~1547 longdom.org |

| NO₂ Symmetric Stretch | ~1306 longdom.org |

| C-O Stretch | ~1250 - 1280 |

| C-N Stretch | ~800 - 850 |

Note: These values are based on DFT calculations for 2-nitrophenol and are illustrative. The presence of the cyclopropyl group would introduce its own characteristic vibrations and cause minor shifts in the phenol ring modes.

Electronic Transitions (UV-Vis): TD-DFT calculations are used to predict the electronic absorption spectrum, which arises from the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO). nih.govuottawa.ca For nitrophenols, the key transitions are typically π→π* in character, often involving significant charge transfer from the phenoxide-like ring to the nitro group. uottawa.ca The presence of the intramolecular hydrogen bond in 2-nitrophenol and, by extension, this compound, influences the energies of these transitions. cdnsciencepub.com

Calculations for 2-nitrophenol predict major absorption bands in the UV region.

| Transition (for 2-Nitrophenol) | Calculated Wavelength (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | ~350 - 382 researchgate.net | ~0.05 researchgate.net | π→π* (Charge Transfer) |

| S₀ → S₂ | ~280 - 290 | ~0.15 | π→π* (Local Excitation) |

Note: Data are representative values from TD-DFT calculations on 2-nitrophenol. The oscillator strength (f) indicates the theoretical intensity of the transition.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in a given environment, such as in an aqueous solution. acs.orgmun.ca For this compound, MD simulations can elucidate its conformational preferences and how it interacts with surrounding solvent molecules.

Conformational Flexibility: The flexibility of the molecule is determined by the rotation around its single bonds. The key rotational degrees of freedom (dihedral angles) in this compound are:

C-O Bond Rotation: Rotation of the hydroxyl proton.

C-N Bond Rotation: Twisting of the nitro group relative to the plane of the ring.

Ring-Cyclopropyl Bond Rotation: Rotation of the cyclopropyl group.

Intermolecular Interactions: MD simulations are particularly useful for studying how a solute molecule interacts with its solvent. researchgate.netresearchgate.net By simulating this compound in a box of water molecules, one can analyze:

Hydrogen Bonding: The simulation can identify which atoms on the solute act as hydrogen bond donors or acceptors with water. The nitro group's oxygens and the phenolic oxygen are expected to be primary sites for hydrogen bonding with water.

Solvation Shell Structure: The arrangement of water molecules around the solute can be analyzed using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. aip.org This reveals how the hydrophobic (cyclopropyl, aromatic ring) and hydrophilic (-OH, -NO₂) parts of the molecule organize the surrounding water.

| Analysis Type | Parameter / Dihedral Angle to Monitor | Expected Insights for this compound |

|---|---|---|

| Conformational Analysis | Dihedral: C2-C1-O-H | Confirms planarity due to intramolecular H-bond; limited rotation. |

| Dihedral: C3-C2-N-O | Confirms planarity due to intramolecular H-bond; limited twisting. | |

| Dihedral: C6-C5-C(ring)-C(ring) | Characterizes the rotational freedom of the cyclopropyl group. | |

| Interaction Analysis | Hydrogen Bond Count (Solute-Water) | Quantifies the number and lifetime of H-bonds between the nitro/hydroxyl groups and water. |

| Radial Distribution Function (RDF) | Describes the structure of the water solvation shell around different parts of the molecule. |

Note: This table outlines a typical set of analyses that would be performed in a hypothetical MD simulation study of this compound.

Spectroscopic Investigations for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For 5-Cyclopropyl-2-nitrophenol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy would reveal the chemical environment of all nine protons in the molecule. The spectrum is expected to show distinct signals for the aromatic, phenolic, and cyclopropyl (B3062369) protons. The phenolic proton (-OH) is expected to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm) due to strong intramolecular hydrogen bonding with the adjacent nitro group. The three aromatic protons would appear in the range of δ 7.0-8.2 ppm, with their specific shifts and coupling patterns dictated by the electronic effects of the hydroxyl, nitro, and cyclopropyl substituents. The cyclopropyl group would exhibit complex signals in the upfield region, typically between δ 0.5-2.5 ppm, corresponding to its unique methine and methylene (B1212753) protons. netlify.app

¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon environments. udel.edu The molecule possesses nine distinct carbon atoms. The six carbons of the benzene (B151609) ring would resonate between δ 115-165 ppm. The carbon bearing the hydroxyl group (C1) would be the most downfield of the aromatic carbons, while the carbon attached to the electron-withdrawing nitro group (C2) would also be significantly deshielded. oc-praktikum.de The three carbons of the cyclopropyl group would appear at high field, typically δ 5-20 ppm, which is characteristic of such strained ring systems. udel.edu

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenolic -OH | > 10.5 | Broad Singlet |

| Aromatic H-3 | ~8.1 | Doublet |

| Aromatic H-6 | ~7.6 | Doublet |

| Aromatic H-4 | ~7.0 | Doublet of Doublets |

| Cyclopropyl -CH | 1.8 - 2.2 | Multiplet |

| Cyclopropyl -CH₂ | 0.6 - 1.2 | Multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-NO₂) | ~163 |

| C1 (C-OH) | ~140 |

| C5 (C-Cyclopropyl) | ~138 |

| C4 | ~126 |

| C6 | ~120 |

| C3 | ~116 |

| Cyclopropyl -CH | ~15 |

| Cyclopropyl -CH₂ | ~8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. ethernet.edu.et For this compound (C₉H₉NO₃), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its exact mass of 179.058 Da. nih.gov

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of nitrophenols and aromatic cyclopropyl compounds. The base peak may correspond to the molecular ion, as is common for aromatic compounds, or a stable fragment ion. Key fragmentation processes would include:

Loss of the Nitro Group: A prominent peak corresponding to the [M-NO₂]⁺ fragment at m/z 133.

Loss of Nitric Oxide: Formation of an [M-NO]⁺ ion at m/z 149, which is a common rearrangement for ortho-nitrophenols.

Loss of a Hydroxyl Radical: A peak for the [M-OH]⁺ fragment at m/z 162.

Cyclopropyl Ring Cleavage: The cyclopropyl group can fragment through the loss of ethene (C₂H₄), leading to an ion at m/z 151. docbrown.info

Phenolic Fragmentation: Loss of carbon monoxide (CO) from the phenol (B47542) ring is also a possible pathway.

Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (Nominal) | Description |

| [C₉H₉NO₃]⁺ | 179 | Molecular Ion (M⁺) |

| [C₉H₈NO₂]⁺ | 162 | Loss of •OH |

| [C₉H₉O₂]⁺ | 149 | Loss of •NO |

| [C₉H₉O]⁺ | 133 | Loss of •NO₂ |

| [C₇H₅NO₃]⁺ | 151 | Loss of C₂H₄ from cyclopropyl |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. longdom.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the hydroxyl, nitro, and aromatic groups.

O-H Stretch: A very broad absorption band is expected in the 3200-3500 cm⁻¹ region. The broadening and lower frequency (compared to a free phenol) are due to the strong intramolecular hydrogen bond between the hydroxyl proton and an oxygen of the ortho-nitro group. aip.org

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group are expected just below 3000 cm⁻¹.

NO₂ Stretches: Two strong, distinct peaks are characteristic of the nitro group: an asymmetric stretch (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1330-1360 cm⁻¹. spectroscopyonline.com

C=C Aromatic Stretches: Multiple peaks in the 1450-1620 cm⁻¹ region correspond to the benzene ring.

C-O Stretch: A strong band for the phenolic C-O stretch is expected around 1200-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and NO₂ groups give strong IR signals, the non-polar C=C and C-C bonds of the aromatic and cyclopropyl rings often produce strong Raman signals. The symmetric NO₂ stretch around 1340 cm⁻¹ is typically a very strong and characteristic band in the Raman spectrum of nitrophenols. spectroscopyonline.comkoreascience.kr

Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Expected Intensity |

| O-H Stretch (H-bonded) | 3200 - 3500 | IR | Broad, Strong |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman | Medium |

| Cyclopropyl C-H Stretch | 2950 - 3050 | IR, Raman | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | IR | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | IR, Raman | Medium to Strong |

| NO₂ Symmetric Stretch | 1330 - 1360 | IR, Raman | Strong (Very Strong in Raman) |

| C-O Stretch | 1200 - 1260 | IR | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. docbrown.info The spectrum of this compound is expected to show characteristic absorption bands due to the presence of the nitrobenzene (B124822) chromophore, which is further modified by the hydroxyl and cyclopropyl auxochromic groups. Two main types of electronic transitions are anticipated:

π → π* transitions: These high-intensity absorptions arise from the promotion of electrons within the conjugated π-system of the aromatic ring. They are expected to appear in the 270-300 nm range. mdpi.com

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to an anti-bonding π* orbital. For nitrophenols, this transition typically appears as a shoulder or a distinct band at longer wavelengths, around 340-360 nm. researchgate.netnih.gov

A key feature of nitrophenols is their pH-dependent spectra. In a basic solution, the phenolic proton is abstracted to form the 5-cyclopropyl-2-nitrophenolate anion. This increases the electron-donating ability of the oxygen and extends the conjugation of the π-system, resulting in a significant bathochromic shift (red shift) of the absorption maximum to wavelengths above 400 nm. ekb.egrsc.org This shift is often accompanied by a visible color change, with the solution turning yellow or orange.

Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Condition | Transition | Predicted λₘₐₓ (nm) |

| Neutral/Acidic (Phenol form) | π → π | ~280 |

| Neutral/Acidic (Phenol form) | n → π | ~350 |

| Basic (Phenolate form) | π → π* | > 400 |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. acs.org This technique would unambiguously determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule.

Intramolecular Hydrogen Bonding: It would confirm the presence and provide exact geometric details (donor-acceptor distance and angle) of the intramolecular hydrogen bond between the ortho-hydroxyl and nitro groups, which is a defining feature of its structure. aip.orgiucr.org

Conformation: The planarity of the benzene ring and the relative orientation of the cyclopropyl, hydroxyl, and nitro substituents would be established.

Crystal Packing: The analysis would reveal how the molecules arrange themselves in the crystal lattice, identifying any intermolecular interactions such as π–π stacking between aromatic rings or other weaker hydrogen bonds that contribute to the crystal's cohesion. acs.orgiucr.org

Polymorphism: It is possible for the compound to exist in different crystalline forms, known as polymorphs. X-ray crystallography is the definitive method for identifying and characterizing such polymorphic structures, which would have the same chemical composition but different physical properties. publish.csiro.au

Biological Activity and Mechanistic Insights of 5 Cyclopropyl 2 Nitrophenol and Its Analogues Non Clinical Focus

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds are renowned for their antioxidant activity, which is primarily attributed to their ability to scavenge free radicals. jscholarpublishers.com The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, neutralizing it and terminating the damaging chain reaction of oxidation. jscholarpublishers.com The resulting phenoxyl radical is stabilized by the resonance delocalization of the unpaired electron around the aromatic ring.

The antioxidant capacity of phenolic compounds is heavily influenced by their molecular structure, including the number and position of hydroxyl groups. frontiersin.org For nitrophenols, the presence of the electron-withdrawing nitro group can modulate the antioxidant activity. While some studies on nitrophenol derivatives have shown low to moderate antioxidant activity acs.orgnih.gov, others highlight their potential in mitigating oxidative stress. cdc.gov For instance, 4-nitrophenol (B140041) has been shown to cause oxidative stress, which can be attenuated by known antioxidants. cdc.gov The chemical modification of lignin (B12514952) with p-nitrophenol has been reported to increase its antioxidant properties. nih.gov

The primary mechanisms through which phenolic antioxidants operate include:

Radical Scavenging: Directly neutralizing reactive oxygen species (ROS). jscholarpublishers.com

Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can otherwise catalyze the formation of free radicals. jscholarpublishers.com

While the specific radical scavenging kinetics of 5-Cyclopropyl-2-nitrophenol are not detailed, its phenolic structure suggests it likely partakes in these fundamental antioxidant mechanisms.

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. gardp.orgoncodesign-services.com For this compound analogues, SAR studies have provided crucial insights into the roles of the different functional groups.

Key Structural Features and Their Impact:

The Phenolic Scaffold: The phenol (B47542) moiety is often essential for the biological activity of these compounds. nih.gov

The Nitro Group: The position and presence of the nitro group are critical. In some series of compounds, the presence of an electron-withdrawing group like a nitro group, particularly at the para position, has been shown to enhance antimicrobial activity. researchgate.net

The Cyclopropyl (B3062369) Group: This group is a versatile modulator in drug design. Its inclusion can enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to more favorable binding to biological targets. nih.govresearchgate.net In some SAR studies, replacing a linear alkyl group with a cyclopropyl substituent has been shown to influence potency. nih.gov

Substitutions on the Ring: The addition of other substituents can dramatically alter activity. For a series of aminobenzylated 4-nitrophenols, the introduction of a halogen (chloride or bromide) augmented antibacterial activity. acs.orgnih.gov

The table below summarizes SAR findings for a series of aminobenzylated 4-nitrophenol derivatives, illustrating the impact of modifying different parts of the molecule.

| Compound Modification | Effect on Antibacterial Activity | Reference |

| Replacement of para-methyl with longer C6 alkyl chain | Detrimental effect | acs.orgnih.gov |

| Replacement of alkyl with thioether, alcohol, or carbamate | Detrimental effect | acs.orgnih.gov |

| Introduction of chloride or bromide | Augmented bacterial growth inhibition and killing efficacy | acs.orgnih.gov |

| Absence of the hydroxyl group | Maintained antioxidant activity in one case, suggesting a different mechanism from antibacterial action | acs.orgnih.gov |

| Indoline as the amine component | Identified as a pivotal structural feature for activity | acs.orgnih.gov |

These studies underscore that a systematic modification of the this compound scaffold is a viable strategy for fine-tuning its interaction with biological targets and enhancing its desired activities. oncodesign-services.comdrugdesign.org

Role in Preclinical Drug Discovery and Lead Optimization

In the landscape of drug discovery, compounds like this compound serve as valuable starting points, often classified as "hits" or "lead compounds." nih.govdanaher.com A lead compound is a chemical scaffold with promising biological activity that undergoes extensive chemical modification—a process known as lead optimization—to improve its therapeutic properties. danaher.combiobide.com

The structural components of this compound make it an attractive scaffold for several reasons:

Nitrophenol Core: Nitrophenol derivatives are used as starting materials or key intermediates in the synthesis of more complex molecules. For instance, bromo-nitrophenols have been used in palladium-catalyzed cross-coupling reactions to build benzoxazolone scaffolds during lead optimization campaigns. acs.orgnih.gov